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Compound of Interest

Compound Name: Solketal

Cat. No.: B138546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Solketal
((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a versatile building block in chemical synthesis. The

information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, is intended to support research and development activities.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Solketal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Solketal
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

1.26 Singlet 3H Methyl (CH₃)

1.30 Singlet 3H Methyl (CH₃)

2.0 Broad Singlet 1H Hydroxyl (-OH)

3.36 - 4.80 Multiplet 5H

-CH and -CH₂ groups

of the five-membered

ring

Solvent: DMSO-d6. Spectrometer: BRUKER BioSpin 500, Advance III HD 500 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for Solketal

Chemical Shift (δ) ppm Assignment

25.77 -CH₃

27.11 -CH₃

62.67 -CH₂ (ring)

66.58 -CH₂ (ring)

76.52 -CH (ring)

76.78 -CH (ring)

108.56 Ketal Carbon

Solvent: DMSO-d6. Spectrometer: BRUKER BioSpin 500, Advance III HD 500 MHz.[1]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Solketal
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3640–3610 Strong, Sharp O–H stretch (free hydroxyl)

3500–3200 Strong, Broad O–H stretch (H–bonded)

3000–2850 Medium C–H stretch (alkanes)

1320–1000 Strong C–O stretch

1250–1020 Medium
C–N stretch (if applicable as

impurity)

950–910 Medium O–H bend

Note: The IR spectrum of Solketal is characterized by a prominent broad absorption for the

hydroxyl group and strong C-O stretching bands. The exact peak positions and intensities can

vary based on the sample preparation and instrument.

Mass Spectrometry (MS)
Table 4: GC-MS Fragmentation Data for Solketal

m/z Relative Intensity Possible Fragment

43 High [C₃H₇]⁺

59 Medium [C₃H₇O]⁺

117 High [M-CH₃]⁺

The mass spectrum of Solketal typically shows a prominent peak for the loss of a methyl group

from the molecular ion. The base peak is often observed at m/z 43.[2]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

For ¹H NMR, accurately weigh 5-20 mg of Solketal.[3] For ¹³C NMR, a higher

concentration of 20-50 mg is recommended.[3]

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

DMSO-d6 or CDCl₃) in a clean vial.[3]

Ensure complete dissolution by gentle vortexing or sonication.[3]

Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of

4-5 cm.[3]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity and resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set appropriate acquisition parameters, including the number of scans, spectral width, and

relaxation delay. For quantitative ¹H NMR, a longer relaxation delay is crucial.

Acquire the spectrum.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.
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Identify and label the peaks in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a drop of liquid Solketal onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Place a second salt plate on top of the first to create a thin liquid film between the plates.

Instrument Setup and Data Acquisition:

Place the salt plates in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty salt plates.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

Data Processing:

Identify and label the major absorption bands in the spectrum.

Correlate the observed bands with known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of Solketal in a volatile organic solvent (e.g., dichloromethane or

ethyl acetate). The concentration should be optimized for the instrument's sensitivity.

Instrument Setup and Data Acquisition:

Set the GC oven temperature program. An initial temperature of 80°C, ramped at

20°C/min to 220°C can be a starting point.[1]
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Set the injector and detector temperatures (e.g., 250°C and 300°C, respectively).[1]

Use a suitable capillary column (e.g., HP-5).[1]

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

The eluting compounds are introduced into the mass spectrometer.

Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

Data Processing:

Analyze the gas chromatogram to determine the retention time of Solketal.

Analyze the mass spectrum corresponding to the Solketal peak.

Identify the molecular ion peak (if present) and major fragment ions.

Compare the obtained mass spectrum with a library database for confirmation.

Workflow Visualizations
Synthesis and Spectroscopic Analysis of Solketal
The following diagram illustrates a typical workflow for the synthesis of Solketal from glycerol

and acetone, followed by purification and spectroscopic characterization.
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Caption: Workflow for Solketal Synthesis and Analysis.

Logic of Spectroscopic Structure Elucidation
This diagram outlines the logical process of using different spectroscopic techniques to confirm

the structure of Solketal.
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NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Unknown Compound
(Presumed Solketal)

1H NMR:
- Number of signals

- Chemical shifts
- Integration

- Splitting patterns

13C NMR:
- Number of signals

- Chemical shifts

IR Spectrum:
- Presence of O-H stretch
- Presence of C-O stretch
- Absence of C=O stretch

Mass Spectrum:
- Molecular weight

- Fragmentation pattern

Confirmed Structure:
Solketal

Confirms proton environment Confirms carbon skeleton Confirms functional groups Confirms molecular formula
and connectivity

Click to download full resolution via product page

Caption: Logic of Solketal Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Solketal: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138546#spectroscopic-data-of-solketal-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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